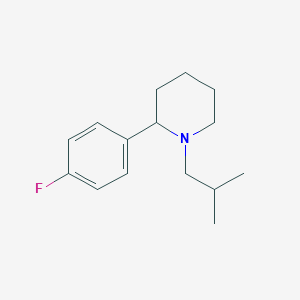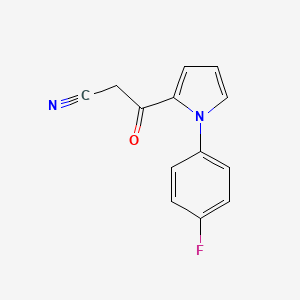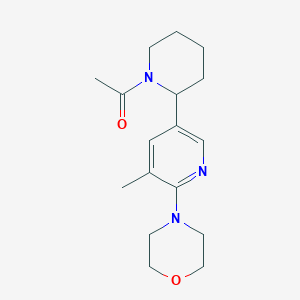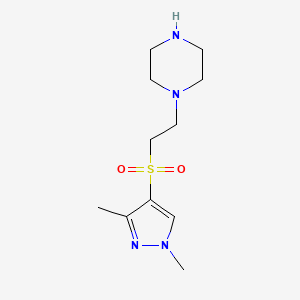
2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a trimethoxyphenyl group
Vorbereitungsmethoden
The synthesis of 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the amino and ethanol groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Studies: It is used in studies involving enzyme inhibition, particularly targeting enzymes like thioredoxin reductase and histone lysine-specific demethylase.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical syntheses.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation. This disruption of microtubules can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit other enzymes and proteins, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol: This compound shares the trimethoxyphenyl group and has similar biological activities.
2-Amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile: Another compound with the trimethoxyphenyl group, used in various biological studies.
The uniqueness of 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H19N3O4 |
|---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
2-[4-amino-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C14H19N3O4/c1-19-11-6-9(7-12(20-2)14(11)21-3)13-10(15)8-16-17(13)4-5-18/h6-8,18H,4-5,15H2,1-3H3 |
InChI-Schlüssel |
VDPQZYPRPQEOQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
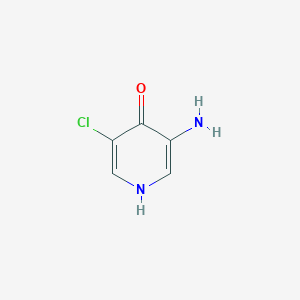
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
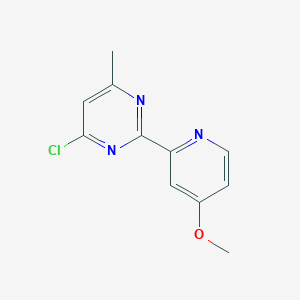
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)
